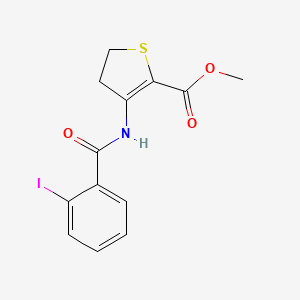

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C15H12INO3 . Its molecular weight is 381.17 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of tetrahydrobenzothiophene derivatives have been synthesized through a medicinal chemistry route . The characterization was done using NMR and HR-MS techniques . Another study reported the synthesis of isoindolinones via Pd-mediated tandem coupling reactions .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate” consists of 15 carbon atoms, 12 hydrogen atoms, one iodine atom, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a study reported the use of palladium (Pd) to catalyze the formation of C-C bonds . The use of Pd chemistry allows the generation of complexity from simple and readily available starting materials .Applications De Recherche Scientifique

Synthesis and Catalysis

Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate and its analogs are crucial intermediates in organic synthesis. For instance, the synthesis of 3-amino-2-carbamoylthiophenes through reactions involving similar thiophene derivatives highlights the compound's utility in generating imines with potential for further chemical transformations (Klemm, Wang, & Hawkins, 1995). Furthermore, the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes demonstrates the compound's role in the formation of 2-oxo-carboxamide type derivatives, crucial for pharmaceutical development (Müller et al., 2005).

Material Science

In material science, functionalization of graphene oxide with compounds containing thiophene and benzamide moieties (similar to the structure of interest) shows improved sorption efficiencies for dyes and heavy metals. This indicates potential applications in environmental remediation and water purification technologies (Chen, Zhang, Yang, & Wang, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as tetrahydrobenzothiophene derivatives, have been studied for their antibacterial properties . These compounds have shown good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .

Mode of Action

For instance, some antibacterials target the lipopolysaccharide (LPS) biogenesis pathway in Gram-negative bacteria, which is highly conserved and involves proteins that are attractive targets for antibiotic discovery .

Biochemical Pathways

Similar compounds have been found to affect the lps biogenesis pathway in gram-negative bacteria .

Result of Action

Similar compounds have shown good potency in inhibiting the growth of bacteria, suggesting that they may interfere with essential cellular processes .

Propriétés

IUPAC Name |

methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVHBDBUWXDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)

![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2602022.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)

![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)